

Analytical Characterization of Phenoxyethylamine Compounds: A Technical Comparison Guide

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Compound of Interest

Compound Name: 2-(3-Nitrophenoxy)ethylamine

CAS No.: 26646-35-5

Cat. No.: B1600485

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Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Phenoxyethylamine (2-phenoxyethanamine, CAS: 1758-46-9) represents a distinct structural class often confused with, yet chemically unique from, the phenethylamine (PEA) backbone common in neuropsychiatric drug discovery. While PEA contains a carbon linker (Ph-CH₂-CH₂-NH₂), phenoxyethylamine incorporates an ether linkage (Ph-O-CH₂-CH₂-NH₂).

This single atom substitution drastically alters the electronic environment, metabolic stability, and spectroscopic signature of the molecule. This guide provides an objective comparison of analytical techniques required to unequivocally characterize phenoxyethylamine derivatives, distinguishing them from their isobaric or homologous phenethylamine counterparts.

The Core Analytical Challenge: Differentiation

The primary challenge in characterizing phenoxyethylamines is distinguishing the ether linkage from the alkyl chain of PEAs, especially in complex mixtures or metabolic studies where

oxidative dealkylation may occur.

Feature	Phenethylamine (PEA)	Phenoxyethylamine (POEA)	Analytical Impact
Linker	Carbon (-CH ₂ -)	Oxygen (-O-)	NMR: Significant chemical shift change.
Electronic Effect	Weakly donating (Alkyl)	Electron Donating (Resonance)	UV: Bathochromic shift in aromatic absorption.
Basicity	pKa ~ 9.8	pKa ~ 9.2 (Inductive effect of O)	HPLC: Altered retention time at physiological pH.
Fragmentation	Tropylium ion (91)	Phenoxy/Phenol ions (94, 107)	MS: Distinct fragmentation pathways.

Technique Comparison: Strengths & Limitations

Technique A: Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gold Standard for Structural Elucidation

NMR is the only technique capable of ab initio structural confirmation. For phenoxyethylamines, the ether oxygen exerts a powerful deshielding effect on the adjacent methylene protons, creating a diagnostic signature that is impossible to misinterpret.

- Diagnostic Signal (1H NMR): The methylene protons adjacent to the oxygen (Ph-O-CH₂-) appear as a triplet at

4.0 – 4.1 ppm. In contrast, the corresponding benzylic protons in PEA (Ph-CH₂-) appear upfield at

2.8 – 2.9 ppm.

- Causality: The electronegative oxygen atom pulls electron density away from the adjacent carbon, deshielding the protons and shifting the resonance downfield.

Technique B: Mass Spectrometry (LC-MS/MS vs GC-MS)

Sensitivity & Mixture Analysis

While NMR confirms structure, MS is required for trace impurity profiling and biological matrix analysis.

- GC-MS (EI Source):
 - PEA: Dominant
 - cleavage yields
 - 30 (
 -) and tropylium
 - 91.
 - Phenoxyethylamine: Dominant
 - cleavage also yields
 - 30. However, the secondary fragments are distinct. The ether linkage often leads to the formation of a phenol radical cation (
 - 94) or a phenoxy cation (
 - 93), avoiding the formation of the tropylium ion characteristic of alkyl-benzenes.
- LC-MS/MS (ESI Source):
 - Preferred for polar derivatives and salts.
 - Protocol Note: Acidic mobile phases are essential to protonate the primary amine, ensuring high sensitivity.

Technique C: HPLC-UV/DAD

Quantification & Purity

- Chromatographic Behavior: Phenoxyethylamines are generally less basic than PEAs due to the electron-withdrawing inductive effect of the

-oxygen. This often results in sharper peak shapes on C18 columns with standard acidic modifiers (Formic acid/TFA).

- UV Detection: The phenoxy chromophore absorbs strongly at 270 nm (similar to phenol), whereas non-substituted PEAs have weaker absorption maxima around 257 nm.

Comparative Data Analysis

The following table summarizes the performance metrics of each technique specifically for 2-Phenoxyethylamine.

Metric	HPLC-UV (C18)	GC-MS (EI)	1H NMR (400 MHz)
Primary Application	Purity Assessment (>99%)	Impurity ID / Forensic Screen	Structural Confirmation
Limit of Detection (LOD)	~0.5 µg/mL	~10 ng/mL	~1 mg/mL
Specificity	Moderate (Rt dependent)	High (Fingerprint)	Absolute
Key Diagnostic	Rt + UV Spectrum (270nm)	94 (Phenol ion)	4.0 ppm (t,)
Throughput	High (10-15 min/run)	High (20 min/run)	Low (Sample prep intense)

Detailed Experimental Protocols

Protocol 1: High-Resolution LC-MS/MS Impurity Profiling

Objective: To detect and identify synthesis byproducts (e.g., unreacted phenol, bis-alkylated amines) in a phenoxyethylamine sample.

Reagents:

- Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 μ m).

Workflow:

- Sample Prep: Dissolve 1 mg of sample in 1 mL of 90:10 Water:ACN. Vortex for 30s. Filter through 0.22 μ m PTFE filter.
- LC Parameters:
 - Flow Rate: 0.3 mL/min.
 - Column Temp: 40°C.
 - Gradient: 5% B (0-1 min)
95% B (10 min)
Hold (2 min)
Re-equilibrate.
- MS Parameters (Q-TOF or Orbitrap):
 - Source: ESI Positive Mode (+).[1]
 - Scan Range:
50 – 1000.
 - Capillary Voltage: 3500 V.

- Data Analysis: Extract Ion Chromatogram (EIC) for (138.09 for 2-phenoxyethylamine). Look for peaks at 95 (Phenol impurity) and 275 (potential dimer).

Protocol 2: NMR Structural Confirmation Workflow

Objective: To unequivocally distinguish 2-phenoxyethylamine from 2-phenethylamine.

Reagents:

- Solvent: Deuterated Chloroform (CDCl_3) or DMSO- d_6 (if salt form).
- Internal Standard: TMS (Tetramethylsilane).

Workflow:

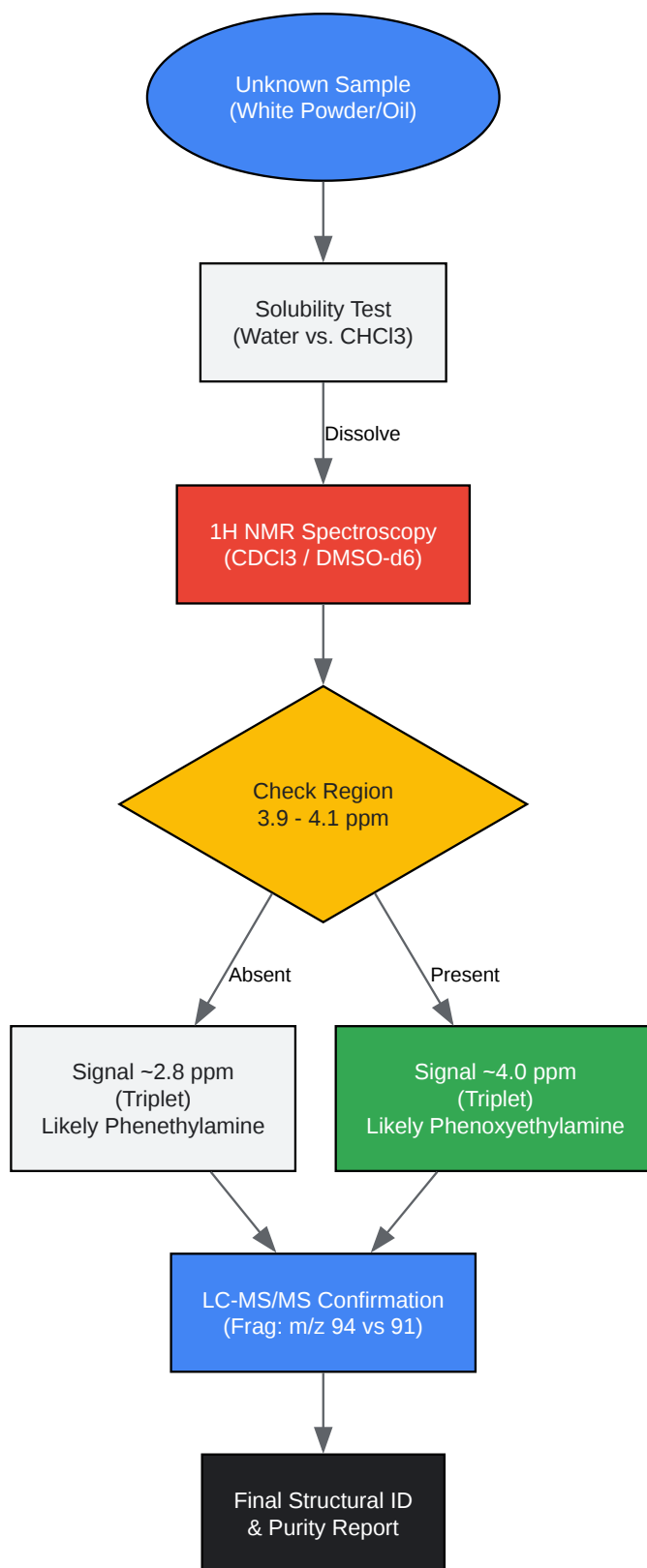
- Preparation: Dissolve ~10 mg of the free base oil in 0.6 mL CDCl_3 . If analyzing the HCl salt, use DMSO- d_6 and add 1 drop of TMS to exchange exchangeable protons (NH_2) if spectral simplification is needed.
- Acquisition:
 - Run standard ^1H (16 scans) and ^{13}C (1024 scans).
 - Expert Tip: Run a COSY (Correlation Spectroscopy) experiment.
- Interpretation Logic (Self-Validating Step):

- Identify the aromatic region (6.8–7.4 ppm).
- Locate the triplet at 4.0 ppm. If this is absent, the compound is NOT a phenoxyethylamine.
- Verify the COSY correlation: The triplet at 4.0 ppm () must couple to the triplet at 3.0 ppm ().

Visualizations

Figure 1: Analytical Decision Tree for Unknown Amine Powder

This workflow illustrates the logical path to identifying a phenoxyethylamine derivative.

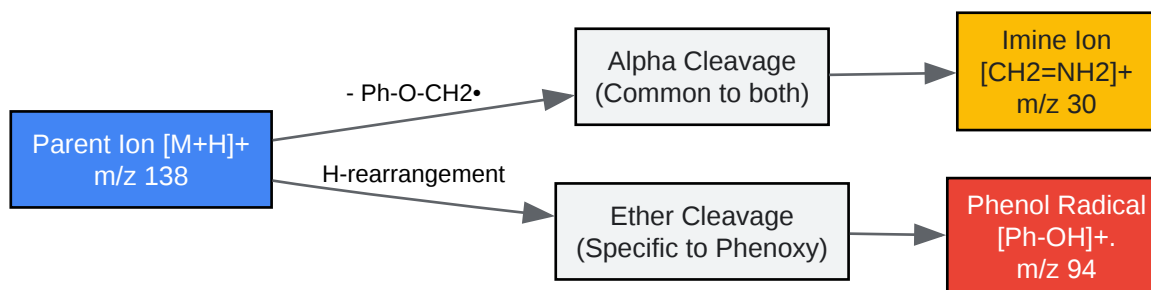


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Caption: Decision tree for distinguishing phenoxyethylamines from phenethylamines using NMR chemical shifts as the primary filter.

Figure 2: LC-MS/MS Fragmentation Pathway Logic

Visualizing the mechanistic difference in fragmentation between the ether and alkyl analogues.



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Caption: Proposed ESI fragmentation pathway for 2-phenoxyethylamine. The formation of m/z 94 (phenol-like) is diagnostic against phenethylamines.

References

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Sources

- [1. Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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